N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to a furan carboxamide moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. The compound’s structure integrates three key features:
- A 4-methyl-1,3-benzothiazole group, which contributes aromatic and hydrogen-bonding interactions.
- A diethylaminoethyl substituent, which introduces basicity and influences pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-4-21(5-2)11-12-22(18(23)15-9-7-13-24-15)19-20-17-14(3)8-6-10-16(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQHMKNWHZQHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Substituents: The methoxybenzyl group in the analog replaces the diethylaminoethyl group, decreasing basicity and increasing lipophilicity.
Functional Implications :
- The methoxybenzyl group may enhance binding to hydrophobic pockets in enzymes, whereas the diethylaminoethyl group in the target compound could improve solubility in acidic environments.
Structural Analog: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrole-3-carboxamide (Patent Compound)
Key Differences :
- Core Structure : The patent compound uses a pyrole ring fused to a fluoro-indole group, contrasting with the benzothiazole-furan system.
- Salt Form : The patent compound is formulated as a (2S)-2-hydroxybutanedioate salt, which may offer different crystallization properties compared to the hydrochloride salt .
Functional Implications :
Structural Analog: 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide
Key Differences :
- Heterocycle : The benzimidazole core (two nitrogen atoms) replaces benzothiazole, altering electronic properties and hydrogen-bonding capacity.
Functional Implications :
- Benzimidazole derivatives are often associated with antiviral or antimicrobial activity, whereas benzothiazoles are explored in neurodegenerative disease research.
Salt Forms and Solubility
- The target compound’s hydrochloride salt likely offers higher aqueous solubility than the (2S)-2-hydroxybutanedioate salt in the patent compound, which may prioritize stability over solubility .
- In contrast, the sodium salt of cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () highlights how counterion selection impacts ionic strength and formulation compatibility.
Research Implications and Gaps
- Structural Optimization: The diethylaminoethyl group could be modified to balance solubility and blood-brain barrier penetration, as seen in neuroactive compounds.
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